
Kdm2B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kdm2B-IN-1 is a compound that acts as an inhibitor of the histone demethylase enzyme KDM2B. This enzyme is part of the KDM2 family, which plays a crucial role in regulating gene expression through the demethylation of histone proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kdm2B-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of production .
Chemical Reactions Analysis
Types of Reactions: Kdm2B-IN-1 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance its inhibitory activity or alter its pharmacokinetic properties .
Scientific Research Applications
Kdm2B-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of KDM2B in tumor progression and to develop potential therapeutic strategies . In biology, this compound helps elucidate the mechanisms of gene regulation and epigenetic modifications . In medicine, it holds promise as a potential treatment for proliferative diseases, including various types of cancer . Industrial applications may include the development of new drugs and the study of enzyme inhibition mechanisms .
Mechanism of Action
Kdm2B-IN-1 exerts its effects by inhibiting the activity of the KDM2B enzyme. This enzyme is responsible for demethylating lysine residues on histone proteins, a process that regulates gene expression. By inhibiting KDM2B, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression patterns . The molecular targets of this compound include the active site of the KDM2B enzyme and the associated histone proteins . The pathways involved in its mechanism of action include epigenetic regulation and chromatin remodeling .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to Kdm2B-IN-1 include other inhibitors of histone demethylases, such as KDM2A inhibitors and other KDM2B inhibitors. These compounds share structural similarities and target the same family of enzymes .
Uniqueness: this compound is unique in its specific inhibition of the KDM2B enzyme, which distinguishes it from other histone demethylase inhibitors. Its selectivity and potency make it a valuable tool for studying the role of KDM2B in gene regulation and disease .
Conclusion
This compound is a significant compound in the field of epigenetics and cancer research. Its ability to inhibit the KDM2B enzyme provides valuable insights into gene regulation mechanisms and offers potential therapeutic applications. The synthesis, chemical reactions, and scientific research applications of this compound highlight its importance and potential impact on various fields of study.
Properties
Molecular Formula |
C21H30N4O2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-cyclobutyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4,5-dihydroimidazol-2-yl]piperazine |
InChI |
InChI=1S/C21H30N4O2S/c26-28(27,20-9-8-17-4-1-2-5-18(17)16-20)25-11-10-22-21(25)24-14-12-23(13-15-24)19-6-3-7-19/h8-9,16,19H,1-7,10-15H2 |
InChI Key |
JPPPBGVARYKPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN=C3N4CCN(CC4)C5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


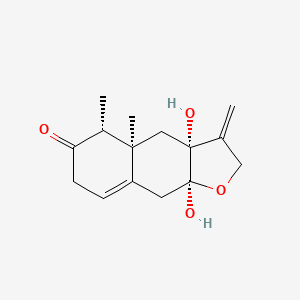
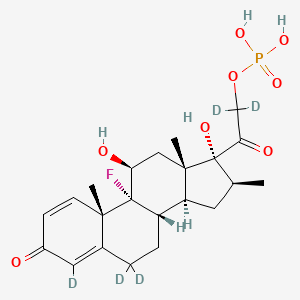
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
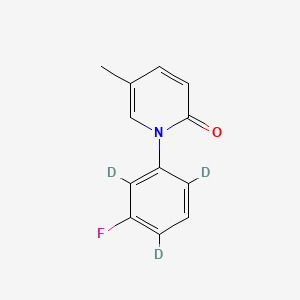
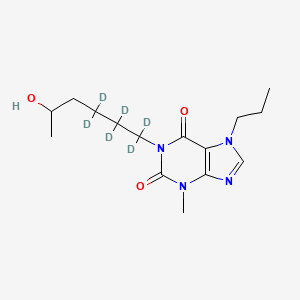
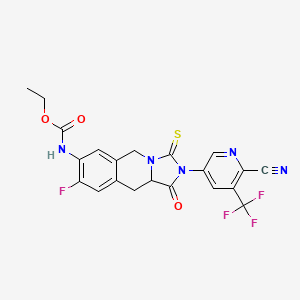
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
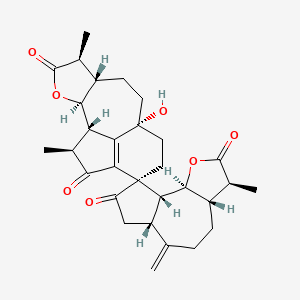
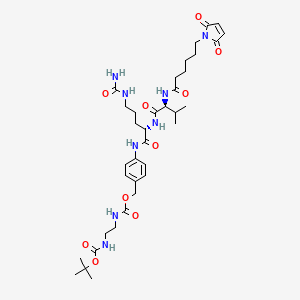
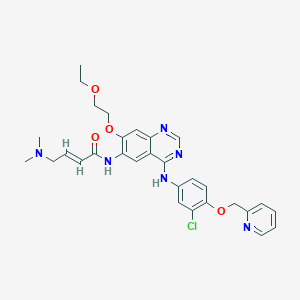
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
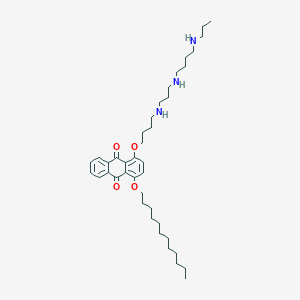
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
